Quetiapine, an atypical antipsychotic medication, is widely used in the treatment of psychiatric disorders such as schizophrenia. It operates by antagonizing various neurotransmitter receptors, including dopamine and serotonin receptors. However, its effectiveness can be limited by the blood-brain barrier (BBB) due to the action of P-glycoprotein (P-gp), a transporter that restricts drug penetration into the brain. To overcome this, researchers have developed quetiapine dimers, which show promise in inhibiting P-gp and enhancing drug delivery to the brain1.
Quetiapine's primary application is in the treatment of psychiatric disorders. The development of quetiapine dimers could potentially improve the delivery of the drug to the brain, enhancing its therapeutic effects for conditions like schizophrenia, where the BBB poses a significant obstacle to treatment efficacy1.
In addition to its use in psychiatric disorders, quetiapine has been studied for its potential in treating alcohol dependence. A pilot study demonstrated that quetiapine could improve response inhibition in alcohol-dependent patients. This suggests that quetiapine may have a novel mechanism of action in the treatment of alcoholism, potentially related to its effects on impulsivity, which is a key factor in the maintenance of addictive behaviors2.
The research on quetiapine dimers has broader implications for drug delivery across the BBB. By inhibiting P-gp, these dimers could enhance the brain penetration of various drugs, potentially improving treatments for a range of neurological disorders where drug delivery to the brain is a challenge1.
Quetiapine Dimer Impurity originates from the chemical processes involved in synthesizing Quetiapine and its hemifumarate salt. Its formation is often linked to oxidative conditions or specific reaction pathways that may occur during the manufacturing process. The dimer impurity is classified under pharmaceutical impurities, which are unintended compounds that can affect the quality and stability of drug products .
The synthesis of Quetiapine Dimer Impurity typically involves several steps, often starting from dibenzo[b,f][1,4]thiazepin derivatives. One common method includes:
The exact parameters such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the dimer impurity .
The molecular structure of Quetiapine Dimer Impurity can be represented by its chemical formula, which typically reflects a dimerization of the Quetiapine structure.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate the structural characteristics of this impurity .
Quetiapine Dimer Impurity is involved in various chemical reactions during its formation:
The stability of this dimer under different environmental conditions is crucial for understanding its behavior in pharmaceutical formulations .
While Quetiapine itself acts primarily as an antagonist at serotonin and dopamine receptors, the mechanism by which Quetiapine Dimer Impurity influences pharmacological activity is less well understood. It may:
Further research is needed to fully elucidate how this impurity interacts within biological systems .
Quetiapine Dimer Impurity has several implications in pharmaceutical sciences:
The Quetiapine Dimer Impurity (CAS 945668-94-0) is a symmetric heterocyclic compound formed through the dimerization of quetiapine monomers. Its molecular architecture features two dibenzothiazepine units connected via a piperazine linker. The complete IUPAC name is 11,11'-(1,4-piperazinediyl)bis-dibenzo[b,f][1,4]thiazepine, reflecting the bis-dibenzothiazepinyl configuration anchored to the piperazine core at nitrogen atoms [1] [4] [9].
The molecular formula is C30H24N4S2, with a precise molecular weight of 504.67 g/mol [1] [8] [9]. Key structural attributes include:
Table 1: Atomic Composition of Quetiapine Dimer Impurity
Element | Count | Bonding Role |
---|---|---|
Carbon (C) | 30 | Aromatic/alkylene backbone |
Hydrogen (H) | 24 | Peripheral saturation |
Nitrogen (N) | 4 | Piperazine linker and thiazepine rings |
Sulfur (S) | 2 | Thiazepine ring constituents |
The SMILES notation (C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75) and InChIKey (MFQIBYYFBRAARW-UHFFFAOYSA-N) further encode the topological features [2] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals distinct signals corresponding to the symmetric dimer structure:
Fourier-Transform Infrared (FTIR) Spectroscopy:Key vibrational modes include:
Mass Spectrometry:High-resolution ESI-MS shows a molecular ion peak at m/z 504.1442 [M]⁺, consistent with the molecular formula C30H24N4S2. Characteristic fragment ions include:
Quetiapine Dimer Impurity diverges structurally and chemically from its parent drug, quetiapine (C21H25N3O2S, MW 383.51 g/mol). Key distinctions:
Table 2: Structural and Physicochemical Comparison
Property | Quetiapine Dimer Impurity | Quetiapine |
---|---|---|
Molecular formula | C30H24N4S2 | C21H25N3O2S |
Molecular weight | 504.67 g/mol | 383.51 g/mol |
Core structure | Bis-dibenzothiazepinyl-piperazine | Monomeric dibenzothiazepine |
Key functional groups | No hydroxyethoxy side chain | Hydroxyethoxy side chain |
Solubility | Slight in chloroform/methanol | Soluble in acidic water |
Symmetry | C2-symmetric | Asymmetric |
The dimer lacks quetiapine’s hydroxyethoxy pharmacophore, rendering it pharmacologically inert. Its lipophilicity (predicted logP ~5.5) exceeds quetiapine’s (logP ~2.95), explaining poor aqueous solubility [1] [8] [10]. Crystallographic differences arise from the dimer’s symmetric packing versus quetiapine’s extended conformation [4] [9].
Single-crystal X-ray diffraction confirms the dimer adopts a centrosymmetric space group with piperazine rings in chair conformations. Key crystallographic parameters:
Thermogravimetric analysis shows decomposition above 274°C, consistent with high thermal stability [8]. While no polymorphs are explicitly reported, the solid-state behavior suggests potential conformational flexibility:
Table 3: Thermal and Crystallographic Properties
Parameter | Value | Method |
---|---|---|
Melting point | 291–294°C | Differential scanning calorimetry |
Decomposition onset | >274°C | Thermogravimetric analysis |
Predicted boiling point | 684.7 ± 65.0 °C | QSPR modeling |
Crystal system | Monoclinic | SCXRD |
Stability storage | 2–8°C (refrigerated) | ICH guidelines |
Refrigeration storage recommendations (2–8°C) prevent thermal degradation, while solubility in chlorinated solvents facilitates crystallization studies [1] [2] [8]. The absence of ionizable groups limits salt formation, contrasting with quetiapine fumarate’s crystalline salts [4] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: